molecular formula C16H12N4O4S B5909598 (7Z)-7-[(FURAN-2-YL)METHYLIDENE]-3-(4-NITROPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE

(7Z)-7-[(FURAN-2-YL)METHYLIDENE]-3-(4-NITROPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE

Cat. No.: B5909598
M. Wt: 356.4 g/mol
InChI Key: DIMSRDRJOTWQEG-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (7Z)-7-[(FURAN-2-YL)METHYLIDENE]-3-(4-NITROPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE is a heterocyclic compound that features a unique combination of furan, nitrophenyl, and thiazolotriazinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7Z)-7-[(FURAN-2-YL)METHYLIDENE]-3-(4-NITROPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carbaldehyde with 3-(4-nitrophenyl)-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is then heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(7Z)-7-[(FURAN-2-YL)METHYLIDENE]-3-(4-NITROPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE: can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

(7Z)-7-[(FURAN-2-YL)METHYLIDENE]-3-(4-NITROPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (7Z)-7-[(FURAN-2-YL)METHYLIDENE]-3-(4-NITROPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The compound’s anticancer properties could be attributed to its ability to induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (7Z)-7-[(FURAN-2-YL)METHYLIDENE]-3-(4-METHOXYPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE
  • (7Z)-7-[(FURAN-2-YL)METHYLIDENE]-3-(4-CHLOROPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE

Uniqueness

The uniqueness of (7Z)-7-[(FURAN-2-YL)METHYLIDENE]-3-(4-NITROPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the nitro group, in particular, enhances its potential as an antimicrobial and anticancer agent compared to its analogs with different substituents.

Properties

IUPAC Name

(7Z)-7-(furan-2-ylmethylidene)-3-(4-nitrophenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O4S/c21-15-14(8-13-2-1-7-24-13)25-16-17-9-18(10-19(15)16)11-3-5-12(6-4-11)20(22)23/h1-8H,9-10H2/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMSRDRJOTWQEG-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N=C2N(CN1C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C(=CC4=CC=CO4)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1N=C2N(CN1C3=CC=C(C=C3)[N+](=O)[O-])C(=O)/C(=C/C4=CC=CO4)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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